molecular formula C5H5N3O B596692 (5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile CAS No. 130781-63-4

(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile

Cat. No.: B596692
CAS No.: 130781-63-4
M. Wt: 123.115
InChI Key: OFZOFWLYCRPADL-UHFFFAOYSA-N
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Description

(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile is a key chemical intermediate based on the privileged 1,3,4-oxadiazole scaffold, a heterocycle renowned for its significant potential in medicinal chemistry and drug discovery . This compound serves as a versatile building block for the synthesis of novel molecules with diverse biological activities. Researchers utilize this and similar 1,3,4-oxadiazole derivatives to develop potent cytotoxic agents that act through various mechanisms, including the inhibition of critical enzymes such as thymidylate synthase, HDAC, topoisomerase II, and thymidine phosphorylase . The 1,3,4-oxadiazole core is also being extensively investigated for its antimicrobial properties. Recent studies highlight the efficacy of novel 1,3,4-oxadiazole compounds against multidrug-resistant (MDR) pathogens like Acinetobacter baumannii , demonstrating significant antibacterial and antibiofilm activity by downregulating biofilm-associated genes . Furthermore, the scaffold is a prominent feature in the development of cholinesterase inhibitors, which are relevant for researching neurodegenerative conditions . The structural motif provided by this compound offers researchers a critical starting point for constructing complex molecules aimed at addressing these and other therapeutic areas.

Properties

IUPAC Name

2-(5-methyl-1,3,4-oxadiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c1-4-7-8-5(9-4)2-3-6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZOFWLYCRPADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672493
Record name (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130781-63-4
Record name (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the oxadiazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. The molecular formula is C5H6N4OC_5H_6N_4O. The synthesis typically involves:

  • Starting Materials : The synthesis can begin with appropriate nitriles or oxadiazole precursors.
  • Reagents : Common reagents include phosphorus oxychloride or polyphosphoric acid to facilitate cyclization.
  • Methods : Techniques such as microwave-assisted synthesis or conventional heating can be employed to enhance yield and purity.

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial efficacy of this compound. For instance:

  • Study Findings : In vitro assays demonstrated that the compound exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound:

  • Cytotoxicity Assays : In a study evaluating various oxadiazole derivatives, this compound showed promising cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range .
Cell LineIC50 (µM)
MCF-715.6
A54920.8

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties:

  • Mechanism of Action : It appears to inhibit tau phosphorylation pathways associated with neurodegenerative diseases such as Alzheimer's and Progressive Supranuclear Palsy (PSP). This inhibition may mitigate tau-mediated neurotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer proliferation and microbial resistance.
  • Receptor Modulation : It may interact with neurotransmitter receptors or other cellular targets that modulate cell survival and apoptosis.
  • Oxidative Stress Reduction : Some studies suggest that it may enhance antioxidant defenses within cells, contributing to its protective effects against oxidative damage.

Study on Anticancer Activity

A recent study synthesized a series of oxadiazole derivatives including this compound and evaluated their anticancer potential:

  • Methodology : The study utilized MTT assays to assess cell viability in various cancer cell lines.
  • Results : The compound demonstrated significant growth inhibition in fibrosarcoma cells with an IC50 value of 19.56 µM .

Study on Neurodegeneration

Another investigation focused on the neuroprotective capabilities of the compound:

  • Findings : In cellular models mimicking tauopathies, treatment with this compound resulted in reduced tau hyperphosphorylation and improved neuronal survival rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

Oxadiazole Derivatives
  • 2-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetonitrile: Key difference: Incorporates a thione (C=S) group at the 5-position instead of methyl. Synthesis: Prepared via refluxing cyanoacetic acid hydrazide with carbon disulfide, yielding a thioamide derivative . Impact: The thione group enhances electrophilicity, making it reactive in nucleophilic substitution reactions.
  • 2-(5-(2-Phenylhydrazono)-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetonitrile: Key difference: A phenylhydrazone substituent at the 5-position. Property: Increased aromaticity improves UV absorption, relevant in photochemical applications .
Oxazole and Thiazole Analogues
  • 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile :

    • Structure : Replaces oxadiazole with an oxazole ring (C₆H₅ substituent at position 2).
    • Molecular weight : 198.08 g/mol (vs. 123.11 g/mol for the target compound).
    • Impact : The phenyl group increases lipophilicity (logP ~2.1), enhancing membrane permeability in drug design .
  • 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile :

    • Structure : Thiazole ring (with sulfur) instead of oxadiazole.
    • Property : Sulfur’s electron-rich nature facilitates metal coordination, useful in catalysis .
Triazole Derivatives
  • 2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile: Structure: 1,2,4-Triazole core with methoxyphenyl and thioether groups.

Physicochemical and Spectral Comparisons

Table 1: Physical Properties of Selected Analogues
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
(5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile C₅H₅N₃O 123.11 Limited (organic solvents)
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile C₁₂H₁₀N₂O 198.08 DMSO, ethanol
2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile C₆H₆N₂S 214.29 Ethanol, chloroform
2-(5-Thioxo-oxadiazol-2-yl)acetonitrile C₄H₃N₃OS 141.15 Ethanol
Table 2: Spectral Data Comparison
Compound IR (C≡N stretch, cm⁻¹) ¹H-NMR (Key Signals, δ ppm)
This compound 2214 2.34 (s, 3H, CH₃)
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile 2.30 (s, 3H, CH₃); 7.33–7.89 (Ar-H)
2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile 2.35 (s, 3H, CH₃); 5.25 (s, 2H, CH₂CN)

Preparation Methods

Cyclization of Cyanoacetohydrazide Derivatives

The most widely documented method involves the cyclization of cyanoacetohydrazide precursors. As reported in PMC studies, cyanoacetic acid hydrazide reacts with acetylating agents under mild conditions to form the 1,3,4-oxadiazole ring. For example, refluxing cyanoacetohydrazide with ethyl cyanoacetate in ethanol yields the target compound via intramolecular cyclization. Key steps include:

  • Hydrazide Formation : Hydrazine hydrate reacts with ethyl cyanoacetate to produce cyanoacetic acid hydrazide.

  • Cyclization : The hydrazide undergoes condensation with ketones or aldehydes (e.g., acetyl chloride) in the presence of a base (triethylamine), forming the oxadiazole ring.

Reaction Conditions :

  • Solvent: Ethanol or acetonitrile

  • Temperature: 80–100°C

  • Catalyst: Triethylamine or pyridine

  • Yield: 60–75%.

Microwave-Assisted Synthesis

Modern protocols employ microwave irradiation to accelerate reaction kinetics. A study demonstrated that microwave-assisted cyclization reduces reaction times from hours to minutes while maintaining yields above 70%. This method is particularly advantageous for scaling up production due to its energy efficiency.

Industrial-Scale Production Techniques

Optimized Reaction Parameters

The patent US10377750B2 outlines a large-scale synthesis route using tert-butyl (2S)-2-methyl-4-oxo-piperidine-1-carboxylate as a starting material. Critical steps include:

  • Enzymatic Reduction : Ketoreductase KRED-130 and glucose dehydrogenase GDH-101 are used to achieve stereoselective reduction, ensuring high enantiomeric excess (>99.9%).

  • Cyclization and Workup : The intermediate is treated with sodium tert-butoxide in acetonitrile, followed by extraction with methyl tert-butyl ether and purification via centrifugation.

Industrial Process Data :

StepConditionsYield
Enzymatic Reduction30°C, pH 7.0, 8% NaHCO₃81%
CyclizationAcetonitrile, 15°C76%
PurificationCentrifugation with n-heptane>99%

Solvent and Catalyst Selection

Industrial methods prioritize solvents with low toxicity and high recyclability. Acetonitrile and toluene are favored for their ability to dissolve intermediates while facilitating easy separation. Catalysts like 1,1′-carbonyldiimidazole (CDI) enhance reaction efficiency by activating carboxyl groups, reducing side reactions.

Mechanistic Insights and Byproduct Analysis

Reaction Pathways

The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. The hydrazide’s amino group attacks the carbonyl carbon of acetylating agents, followed by dehydration to form the oxadiazole ring. competing pathways may generate open-chain byproducts (e.g., cyanoacetyl acetohydrazide), which can be minimized by controlling stoichiometry and reaction time.

Byproduct Management

Common byproducts include:

  • Uncyclized Hydrazides : Addressed via extended reflux or catalytic base.

  • Dimethylpyrazolyl Derivatives : Mitigated by maintaining anhydrous conditions.

Comparative Analysis of Synthetic Methods

The table below contrasts classical and industrial methods:

ParameterClassical MethodIndustrial Method
Reaction Time6–12 hours2–4 hours
Yield60–75%75–81%
Enantiomeric ExcessNot applicable>99.9%
ScalabilityLimitedHigh
CostLowModerate

Industrial methods excel in scalability and enantioselectivity but require specialized equipment. Classical routes remain valuable for small-scale research due to their simplicity .

Q & A

Basic Research Question

  • X-ray crystallography : Provides definitive structural confirmation, as demonstrated for 10-Ethyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-10H-phenothiazine, revealing bond lengths (mean C–C = 0.003 Å) and molecular packing .
  • NMR and Mass Spectrometry : Used to verify purity and molecular weight (e.g., MW 189.21 for benzylamine derivatives ).
  • Melting Point Analysis : Critical for assessing crystallinity (e.g., mp 85.5–87°C for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine ).

How can researchers resolve contradictions in reported bioactivity data for 1,3,4-oxadiazole derivatives?

Advanced Research Question
Discrepancies in antiviral or receptor-binding efficacy often arise from substituent variations or assay conditions. For example:

  • Structural Isosterism : Replacing the oxadiazole with thiadiazole rings alters electronic properties, impacting activity .
  • In Silico Docking : Comparative molecular docking studies can identify key interactions (e.g., hydrogen bonding with viral enzymes) to rationalize differences in IC₅₀ values .
  • Dose-Response Studies : Systematic evaluation of derivatives under standardized protocols minimizes variability .

What role does this compound play in designing pharmacologically active compounds?

Advanced Research Question
The oxadiazole core serves as a bioisostere for ester or amide groups, improving metabolic stability. Examples include:

  • CAY 10566 : A neuroreceptor ligand where the oxadiazole enhances blood-brain barrier penetration .
  • Antiviral Agents : Derivatives inhibit viral replication by targeting enzymes like thymidine kinase .
  • Anticancer Candidates : Incorporation into benzimidazole-carboximidamide scaffolds improves DNA intercalation .

What are the challenges in scaling up synthesis for oxadiazole derivatives, and how can they be mitigated?

Advanced Research Question

  • Purification : Flash chromatography is effective for lab-scale synthesis but impractical for large batches. Alternatives include recrystallization or HPLC .
  • Yield Optimization : Prolonged heating in cyclization reactions risks decomposition. Microwave-assisted synthesis reduces reaction time and improves yield .
  • Byproduct Management : Unreacted starting materials (e.g., hydrazides) require rigorous quenching and filtration .

Table 1. Key Physicochemical Properties of this compound Derivatives

DerivativeMelting Point (°C)Molecular WeightKey ApplicationReference
4-(5-Methyl-oxadiazol-2-yl)benzylamine85.5–87189.21Pharmacological building block
Ethyl 2-(5-Methyl-oxadiazol-2-yl)acetate-170.17Intermediate for further functionalization
CAY 10566-417.2 (M+1)Neuroreceptor signaling

How do computational methods aid in predicting the bioactivity of oxadiazole derivatives?

Advanced Research Question

  • QSAR Modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with antiviral activity .
  • Molecular Dynamics : Simulates ligand-receptor interactions to predict binding modes (e.g., with vaccinia virus thymidine kinase ).
  • ADMET Prediction : Estimates pharmacokinetic properties like logP and plasma protein binding to prioritize candidates .

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